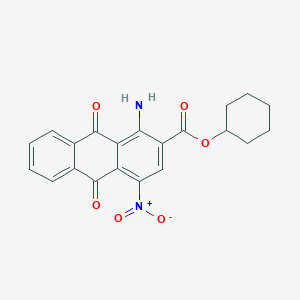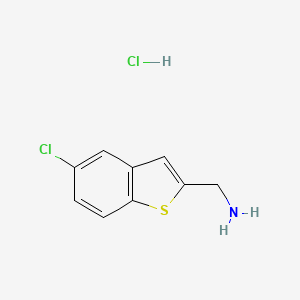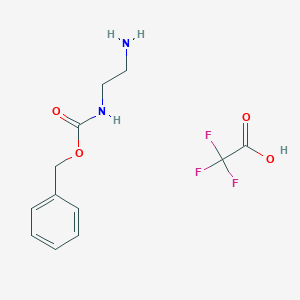
8-(disulfanyl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Disulfanyl)-7H-purine is a compound of significant interest in the field of medicinal chemistry. It is characterized by the presence of two sulfur atoms attached to the purine ring, which imparts unique chemical and biological properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its antithyroid activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(disulfanyl)-7H-purine typically involves the introduction of disulfide groups into the purine ring. One common method is the reaction of purine derivatives with sulfur-containing reagents under controlled conditions. For example, the reaction of 7H-purine with disulfide reagents in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-(Disulfanyl)-7H-purine undergoes various chemical reactions, including:
Oxidation: The disulfide groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bonds can yield thiol derivatives.
Substitution: The disulfide groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Nucleophilic reagents can be employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
8-(Disulfanyl)-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(disulfanyl)-7H-purine involves its interaction with specific molecular targets. In the case of its antithyroid activity, the compound is believed to inhibit the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones. By forming stable complexes with iodine, it prevents the incorporation of iodine into thyroid hormones, thereby reducing their production .
Comparison with Similar Compounds
2,8-Disulfanyl-1,9-dihydro-6H-purin-6-one: Another purine derivative with antithyroid activity.
Methimazole: A well-known antithyroid drug that also inhibits thyroperoxidase.
Uniqueness: 8-(Disulfanyl)-7H-purine is unique due to its specific structure, which allows it to form stable complexes with iodine more effectively than some other antithyroid compounds. This makes it a potent inhibitor of thyroid hormone synthesis and a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C5H4N4S2 |
|---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
8-(disulfanyl)-7H-purine |
InChI |
InChI=1S/C5H4N4S2/c10-11-5-8-3-1-6-2-7-4(3)9-5/h1-2,10H,(H,6,7,8,9) |
InChI Key |
BXPYAAAGWGRPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)SS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



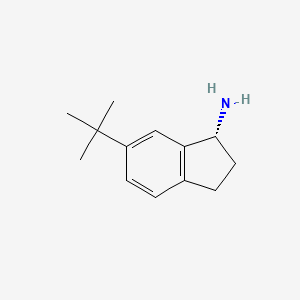
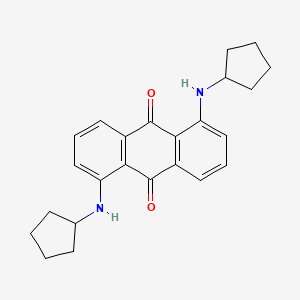
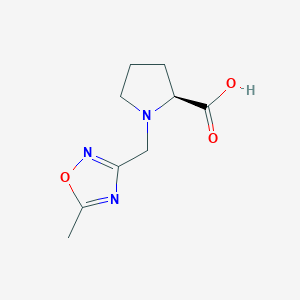
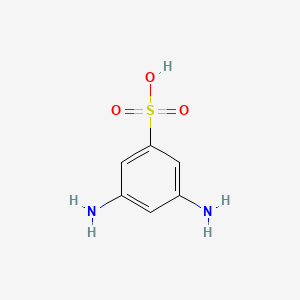
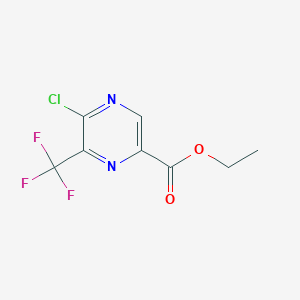
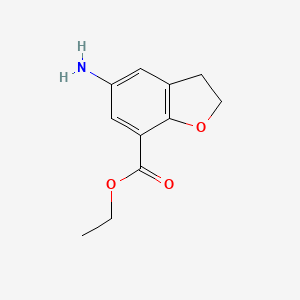

![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)

![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)
